molecular formula C7H10Cl2N4 B2600763 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2470439-40-6

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Cat. No.: B2600763
CAS No.: 2470439-40-6
M. Wt: 221.09
InChI Key: OXONCJIVTPPAGK-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a high-quality chemical building block designed for research and development applications. This dihydrochloride salt offers enhanced solubility and stability for experimental use. As a functionalized [1,2,4]triazolo[4,3-a]pyridine derivative, this compound provides a versatile scaffold for medicinal chemistry and drug discovery programs. The core triazolopyridine structure is a privileged scaffold in pharmaceutical research, known for its ability to participate in key molecular interactions with biological targets. The presence of the amine functional group at the 7-position offers a synthetic handle for further derivatization and structure-activity relationship (SAR) exploration, enabling researchers to develop novel compounds for various therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h2-4H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXONCJIVTPPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate, and the reaction mixture is heated to facilitate cyclization . The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The amine group at the 7-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel triazolo-pyridine derivatives that showed promising activity against cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that certain derivatives possess inhibitory effects against a range of bacterial strains. For example, modifications to the triazole ring have resulted in compounds with enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Pesticidal Activity

Compounds related to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine have been explored for their potential use as pesticides. The triazole moiety is known for its efficacy in inhibiting fungal growth. Studies suggest that these compounds can be effective against various plant pathogens, thus contributing to crop protection strategies .

Ligands in Coordination Chemistry

The unique structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine allows it to act as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming complexes that exhibit interesting electronic properties. These metal complexes are being studied for applications in catalysis and as functional materials in electronics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified derivatives with IC50 values significantly lower than standard chemotherapeutics against HeLa cells.
Study 2Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains with MIC values comparable to established antibiotics.
Study 3Pesticidal ActivityShowed effective inhibition of fungal pathogens in agricultural settings.
Study 4Coordination ChemistryDeveloped metal complexes with enhanced catalytic properties using the compound as a ligand.

Comparison with Similar Compounds

Structural Analogues on the Triazolopyridine Scaffold

The triazolo[4,3-a]pyridine scaffold is versatile, with modifications at positions 3, 6, 7, and 8 generating diverse derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Similarity Score* Key Features
Target: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride 3-Me, 7-NH₂ (dihydrochloride) C₇H₉Cl₂N₅ 242.09 Not specified Reference High solubility due to dihydrochloride; 8 suppliers
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Me, 6-NH₂ C₇H₈N₄ 148.17 1082428-27-0 0.91 Amine at position 6; lower commercial availability
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine 3-CF₃, 7-NH₂ C₇H₆F₃N₄ 203.15 Not specified N/A Enhanced lipophilicity from CF₃
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine 3-NH₂, 7-Cl C₆H₅ClN₄ 168.58 1378832-94-0 N/A Chlorine substitution; distinct electronic effects
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 8-Me, 3-CH₂NH₂ (HCl salt) C₈H₁₁ClN₄ 204.65 1016815-84-1 N/A Methyl at position 8; hydrochloride salt

*Similarity scores calculated based on structural overlap with the target compound (0.91 = 91% similarity) .

Impact of Substituent Position and Type

  • Positional Isomerism : Moving the amine group from position 7 (target) to 6 (e.g., 3-Methyl-6-amine) reduces structural similarity to 91% . This shift may alter hydrogen-bonding interactions in biological targets.
  • Halogen vs. Alkyl Substitutions : Replacing methyl with chlorine (7-Cl, 3-NH₂) introduces electronegativity, which could modulate binding affinity in enzyme active sites .

Salt Forms and Solubility

The dihydrochloride salt of the target compound enhances aqueous solubility, making it advantageous for pharmaceutical formulations. In contrast, analogs like 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine use a single hydrochloride salt, which may offer lower solubility . Impurity standards, such as those in , also employ dihydrochloride salts to mimic drug metabolite behavior .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride (CAS Number: 1214900-87-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.165 g/mol
  • CAS Number : 1214900-87-4

Biological Activity Overview

The biological activity of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine has been explored in various studies, revealing its potential as an antitumor agent and inhibitor of specific kinases.

  • Kinase Inhibition : The compound has shown significant inhibitory effects on the c-Met kinase, which is implicated in various cancers. In vitro studies demonstrated that it selectively inhibited c-Met without affecting other kinases, suggesting a targeted therapeutic approach for tumors with c-Met amplification .
  • Antitumor Activity : In vivo studies using human gastric and lung cancer xenografts indicated that the compound exhibited dose-dependent antitumor effects, outperforming existing treatments like SGX-523 .

Case Study 1: c-Met Inhibition and Antitumor Efficacy

A series of derivatives based on 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine were synthesized and evaluated for their biological activity. The lead compound demonstrated:

  • IC₅₀ : Effective at inhibiting c-Met kinase activity.
  • Selectivity : High selectivity against tumor cells with c-Met oncogene amplification.
  • In Vivo Efficacy : Showed significant tumor reduction in xenograft models .

Case Study 2: Antiviral Properties

Research also explored the antiviral potential of related triazole compounds. Some derivatives exhibited activity against influenza A and B viruses with EC₅₀ values ranging from 5 to 25 μM without cytotoxic effects up to concentrations of 250 μM . This suggests that modifications to the triazole structure could enhance antiviral activity.

Data Summary Table

PropertyValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.165 g/mol
CAS Number1214900-87-4
Kinase Targetc-Met
In Vitro IC₅₀Specific to c-Met (exact value varies)
Antitumor ActivityEffective in xenograft models
Antiviral ActivityEC₅₀ values ranging from 5 to 25 μM

Q & A

Q. What are the established synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride, and what key reagents are involved?

The synthesis typically involves chlorosulfonation of triazolopyrimidine precursors using chlorosulfonic acid and thionyl chloride, with substitution occurring preferentially at the C-6 position . Reactions with hydrazonoyl halides or thioglycolic acid derivatives under triethylamine catalysis are also common, yielding triazolo-thiadiazine intermediates . For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid in polar solvents (e.g., ethanol/water mixtures) is standard, followed by crystallization . Key reagents include Fe(acac)₃ for catalytic β-lactam analog synthesis and dichloropalladium complexes for cross-coupling reactions .

Q. What analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR, particularly focusing on aromatic proton shifts and methyl group environments .
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values .
  • IR spectroscopy : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and triazole ring vibrations) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing pharmaceutical impurity standards .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions . For example:

  • Reaction path searches : Identify low-energy pathways for chlorosulfonation or cyclization steps .
  • Solvent effects : Simulate dielectric environments to enhance yield in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Virtual screening : Prioritize precursors using docking studies targeting triazolopyridine-binding enzymes .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures .
  • Dynamic HPLC-MS : Detect trace isomers or degradation products that may skew spectral interpretations .

Q. What strategies address low yields in dihydrochloride salt formation?

  • pH control : Maintain reaction pH between 2–3 using dilute HCl to prevent freebase precipitation .
  • Counterion screening : Test alternative salts (e.g., sulfate or trifluoroacetate) if crystallization fails .
  • Crystallography-guided design : Analyze crystal packing via PXRD to identify solvent systems (e.g., ethanol/ethyl acetate) that favor salt formation .

Q. How can regioselectivity challenges in triazole ring functionalization be mitigated?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., chloro or nitro groups) at C-5 to direct electrophilic substitution to C-7 .
  • Microwave-assisted synthesis : Enhance kinetic control to favor desired regioisomers .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What methodologies are recommended for stability studies under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • LC-MS profiling : Characterize degradation products (e.g., hydrolyzed triazole rings or demethylated analogs) .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life under standard storage conditions .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Dose-response validation : Re-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Metabolite interference : Use hepatic microsome models to assess if dihydrochloride salt dissociation alters activity .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in biological replicates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction temperature80–100°C (reflux)Higher yields for cyclization
Solvent polarityε > 20 (e.g., DMF)Enhances salt solubility
HCl concentration2–3 MPrecipitates dihydrochloride

Q. Table 2. Stability-Indicating Analytical Methods

MethodConditionsDetected DegradantsReference
HPLC-UV (C18)0.1% TFA in water/ACNHydrolyzed triazole
LC-MS (ESI+)10 mM ammonium acetateDemethylated analog (m/z +16)

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